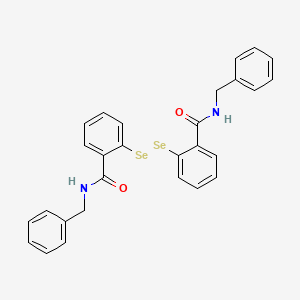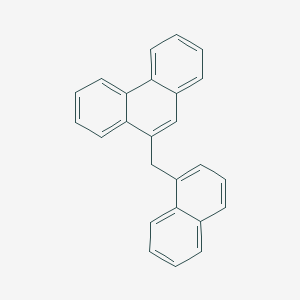
2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol is an organic compound with a benzene ring substituted with three hydroxyl groups and three alkyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol typically involves the alkylation of benzene derivatives followed by hydroxylation. One common method is the Friedel-Crafts alkylation, where benzene is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylated benzene is then subjected to hydroxylation using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and catalysts to minimize impurities and maximize efficiency.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The alkyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives, amines, or thiols.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Phloroglucinol (1,3,5-Trihydroxybenzene): Similar structure but lacks the alkyl groups.
Pyrogallol (1,2,3-Trihydroxybenzene): Another isomer with hydroxyl groups in different positions.
Hydroxyquinol (1,2,4-Trihydroxybenzene): Isomer with hydroxyl groups in different positions.
Uniqueness: 2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol is unique due to the presence of both alkyl and hydroxyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
100306-41-0 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2,4-dimethyl-6-propan-2-ylbenzene-1,3,5-triol |
InChI |
InChI=1S/C11H16O3/c1-5(2)8-10(13)6(3)9(12)7(4)11(8)14/h5,12-14H,1-4H3 |
InChI-Schlüssel |
RBGYXYGIXPOGEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1O)C(C)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


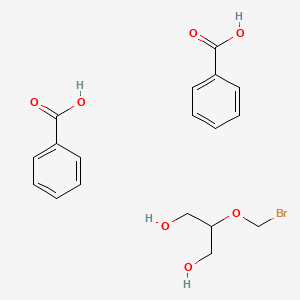

![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)



![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
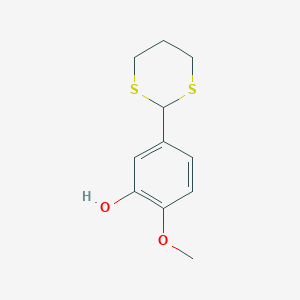
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
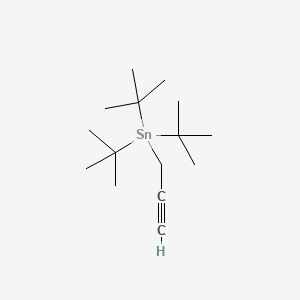
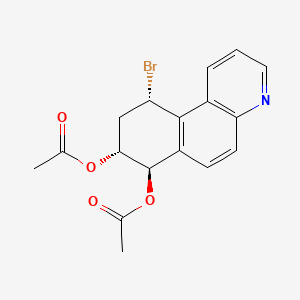
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
